Myristyl lignocerate Myristyl lignocerate
Brand Name: Vulcanchem
CAS No.: 42233-51-2
VCID: VC3960419
InChI: InChI=1S/C38H76O2/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-25-26-28-30-32-34-36-38(39)40-37-35-33-31-29-27-16-14-12-10-8-6-4-2/h3-37H2,1-2H3
SMILES: CCCCCCCCCCCCCCCCCCCCCCCC(=O)OCCCCCCCCCCCCCC
Molecular Formula: C38H76O2
Molecular Weight: 565 g/mol

Myristyl lignocerate

CAS No.: 42233-51-2

Cat. No.: VC3960419

Molecular Formula: C38H76O2

Molecular Weight: 565 g/mol

* For research use only. Not for human or veterinary use.

Myristyl lignocerate - 42233-51-2

Specification

CAS No. 42233-51-2
Molecular Formula C38H76O2
Molecular Weight 565 g/mol
IUPAC Name tetradecyl tetracosanoate
Standard InChI InChI=1S/C38H76O2/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-25-26-28-30-32-34-36-38(39)40-37-35-33-31-29-27-16-14-12-10-8-6-4-2/h3-37H2,1-2H3
Standard InChI Key LOWXUVGRLYPUDT-UHFFFAOYSA-N
SMILES CCCCCCCCCCCCCCCCCCCCCCCC(=O)OCCCCCCCCCCCCCC
Canonical SMILES CCCCCCCCCCCCCCCCCCCCCCCC(=O)OCCCCCCCCCCCCCC

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

Myristyl lignocerate, systematically named tetradecyl tetracosanoate, is an ester formed through the condensation of lignoceric acid (a C24\text{C}_{24} saturated fatty acid) and myristyl alcohol (a C14\text{C}_{14} fatty alcohol). Its molecular formula C38H76O2\text{C}_{38}\text{H}_{76}\text{O}_{2} corresponds to a molecular weight of 565.0 g/mol . The compound’s structure is defined by the ester functional group (RCOOR\text{RCOOR}'), where R\text{R} represents the lignocerate moiety and R\text{R}' the myristyl chain.

Structural Representations

The compound’s SMILES notation (CCCCCCCCCCCCCCCCCCCCCCCC(=O)OCCCCCCCCCCCCCC) and InChIKey (LOWXUVGRLYPUDT-UHFFFAOYSA-N) provide unambiguous identifiers for its chemical structure . The 2D structure features a linear alkyl chain from the lignoceric acid (24 carbons) esterified to the myristyl alcohol (14 carbons), resulting in a C38 hydrocarbon backbone with minimal branching.

Table 1: Key Identifiers of Myristyl Lignocerate

PropertyValueSource
CAS Registry Number42233-51-2
IUPAC NameTetradecyl tetracosanoate
Molecular FormulaC38H76O2\text{C}_{38}\text{H}_{76}\text{O}_{2}
Molecular Weight565.0 g/mol
InChIKeyLOWXUVGRLYPUDT-UHFFFAOYSA-N

Physical and Chemical Properties

Predicted Physicochemical Properties

While experimental data on myristyl lignocerate’s physical properties (e.g., melting point, boiling point) are absent from available literature, computational models provide insights into its collision cross-section (CCS) values under various adduct forms. These predictions, derived from ion mobility spectrometry simulations, suggest moderate molecular rigidity consistent with long-chain esters .

Table 2: Predicted Collision Cross-Section Values

Adductm/zCCS (Ų)
[M+H]+565.59181259.8
[M+Na]+587.57375260.5
[M+NH4]+582.61835258.1
[M-H]-563.57725239.6

Solubility and Stability

As with most long-chain esters, myristyl lignocerate is expected to exhibit lipophilicity, with negligible solubility in polar solvents like water but high miscibility in nonpolar media (e.g., oils, hydrocarbons). Its stability under standard conditions is likely comparable to analogous esters, resisting hydrolysis in the absence of strong acids or bases.

Synthesis and Industrial Production

Conventional Esterification Routes

The synthesis of myristyl lignocerate typically follows acid-catalyzed esterification, where lignoceric acid and myristyl alcohol react under reflux conditions. Catalysts such as sulfuric acid or enzymatic lipases may accelerate the reaction, which proceeds via nucleophilic acyl substitution.

RCOOH+R’OHH+RCOOR’+H2O\text{RCOOH} + \text{R'OH} \xrightarrow{\text{H}^+} \text{RCOOR'} + \text{H}_2\text{O}

Industrial Scalability Challenges

Producing myristyl lignocerate at scale faces hurdles due to the high molecular weight of its precursors. Purification steps, including vacuum distillation or chromatography, are energy-intensive, limiting cost-effectiveness. Patent US20110045983A1 highlights methods for gelling esters using triblock copolymers, suggesting potential synergies in formulating myristyl lignocerate-based products.

Future Research Directions

Experimental Characterization

Priority areas include determining melting/boiling points, solubility parameters, and hydrolytic stability. Advanced spectroscopic techniques (e.g., NMR, FT-IR) could validate computational predictions of its 3D conformation.

Application-Specific Studies

Investigating myristyl lignocerate’s performance in gel matrices (as per ) or as a drug delivery enhancer could unlock commercial value. Comparative studies with shorter-chain esters would clarify its unique advantages.

Ecotoxicological Profiling

Assessing biodegradability and aquatic toxicity is critical given increasing regulatory scrutiny on persistent organic compounds.

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